molecular formula C16H19NO3 B118931 Glycosolone CAS No. 67879-81-6

Glycosolone

Cat. No. B118931
CAS RN: 67879-81-6
M. Wt: 273.33 g/mol
InChI Key: KBMGLVFFJUCSBR-UHFFFAOYSA-N
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Description

Glycosylation of Fluoroquinolones

The study of glycosylation of fluoroquinolones has led to the synthesis of several glycosylated derivatives of ciprofloxacin, where the carbohydrate units are linked to the piperazine unit of ciprofloxacin through various linkers. The synthesis involved direct condensation or coupling with peracetylated glycopyranosides, followed by saponification. The biological testing indicated that some derivatives, particularly those with a gamma-oxypropyl linker, showed significant antimicrobial activity, suggesting potential active transport in resistant organisms .

Resin Glycosides from Ipomoea Stolonifera

Research on Ipomoea stolonifera has yielded five new resin glycosides with complex structures. These glycosides are characterized by a monomeric jalapinolic acid tetra- or penta-glycoside core, partially acylated by organic acids, forming a macrocyclic ester structure. The structural determination was based on chemical and spectral data .

Synthesis of C-Glycosides

The development of methods for synthesizing C-glycosides from unprotected 2-N-acyl-aldohexoses and unactivated ketones has been reported. Using amine-based catalysts and additives, the synthesis was achieved through aldol-condensation-oxa-Michael addition reactions, allowing for stereoselective C-glycosides under mild conditions .

Glycosyl Ortho-(1-Phenylvinyl)benzoates

A versatile glycosylation method using glycosyl ortho-(1-phenylvinyl)benzoates as donors has been developed. This method is efficient for synthesizing both O-glycosides and nucleosides, offering good to excellent yields, mild reaction conditions, and broad substrate scopes. The method's applications include the synthesis of bioactive oligosaccharides and nucleoside drugs .

Synthesis of Glycosides

The synthesis of glycosides is a common natural reaction, leading to a variety of compounds such as oligosaccharides and glycoconjugates. The biological implications of sugar moieties attached to an aglycon are significant, with complex carbohydrate structures playing crucial roles in biological processes. The diversity in glycoside bond formation contributes to the structural diversity of these molecules .

Structure-Activity Profiles of Complex Biantennary Glycans

The study of complex biantennary glycans with core fucosylation and additional sialylation has revealed their influence on lectin-binding properties and biodistribution. Chemoenzymatic synthesis was used to examine the effects of core fucosylation, showing that it can alter the affinity for lectins, cell surface binding, and organ distribution. The results suggest that changing the shape of a glycan can optimize protein-carbohydrate interactions .

Effect of Remote Picolinyl and Picoloyl Substituents

The presence of O-picolinyl and O-picoloyl groups at remote positions on glycosides can significantly influence the stereoselectivity of glycosylation reactions. These substituents can provide high facial selectivity for the attack of the glycosyl acceptor, offering a new methodology for synthesizing specific glycosidic linkages with high stereocontrol .

Chemistry of Glycosides

Observations on the synthesis and properties of glycosides include the use of 1-O-sulfonyl derivatives as intermediates for glycoside and glycosyl halide synthesis. The study also discusses the formation of glycosyl esters and the use of 13C-H coupling measurements for studying glycosidic bond orientation in di- and oligosaccharides .

Synthesis of C-Glycosides of Biological Interest

C-glycosides are carbohydrate analogs with significant biological interest due to their potential as antimetabolites that can inhibit carbohydrate processing enzymes. The review article discusses various synthetic methods for C-glycosides, highlighting the stereochemical outcomes and focusing on the synthesis of aminosugar C-glycosides and non-reducing disaccharides .

Assembly of Naturally Occurring Glycosides

The synthesis of naturally occurring glycosides involves the synthesis of the aglycone and saccharide, and their connection via glycosidic bond formation. The synthesis tactics depend on the stage at which the glycosidic bond is formed. New glycosylation protocols have been developed to address challenges with poorly nucleophilic, extremely acid labile, or extremely electrophilic aglycones, using glycosyl trifluoroacetimidate donors and gold(I)-catalyzed glycosylation .

Scientific Research Applications

Cardiac Glycosides in Cancer Therapy

Cardiac glycosides, a family of compounds including glycosolone, have historically been used for heart failure and atrial arrhythmia treatment. Recent research indicates their potential in cancer therapies. Increased susceptibility of cancer cells to these compounds has led to the development of glycoside-based anticancer drugs, now undergoing clinical trials (Prassas & Diamandis, 2008).

Glycoscience in Translational Research

Glycoscience, which includes the study of compounds like glycosolone, plays a vital role in translational research. This interdisciplinary field impacts various physiological and pathological processes and leads to potential novel therapies and diagnostics tools in biomedical research (Sackstein, 2016).

Glycoscience and Innovation

The study of glycoscience, encompassing glycosolone, is a driving force in innovation, particularly in industrial and commercial applications. This research field explores high value-added products with new functionalities, potentially leading to novel therapies (Corolleur, Level, Matt, & Pérez, 2020).

Glycoscience in Data Sharing

GlycoPOST, a repository for raw mass spectrometry data from glycomics experiments, including studies on glycosolone, emphasizes the importance of data sharing for reproducibility and sustainability in scientific research. This initiative contributes significantly to the FAIRness of glycomics field (Watanabe, Aoki-Kinoshita, Ishihama, & Okuda, 2020).

Anti-inflammatory Properties

Cardiac glycosides, including glycosolone, have been recognized for their anti-inflammatory actions, a discovery dating back to the 1960s. These compounds have been found to decrease inflammatory symptoms in various animal models (Fürst, Zündorf, & Dingermann, 2017).

Glycosylation in Health and Disease

The glycome, which includes glycosolone, plays a crucial role in health and disease. Changes in glycosylation can influence various biological processes such as inflammatory responses, cancer cell metastasis, and kidney function. This highlights the potential of glycomedicine (Reily, Stewart, Renfrow, & Novak, 2019).

Sugars in Disease

Glycoscience, involving compounds like glycosolone, has significant clinical relevance. Advances in analytical techniques have enhanced our understanding of the role of glycosylation in disease progression and opened avenues for novel diagnostic and therapeutic interventions (Alavi & Axford, 2008).

Glycoscience Advancements

The field of glycoscience, which studies compounds like glycosolone, has evolved to become a critical area in biomedical research. Advances in analytical technologies and a better understanding of glycosylation's role in cellular processes have expanded its applications (Merry & Merry, 2005).

Glycosylation in Therapeutics

Glycosylation, a process involving compounds like glycosolone, is central in defining the utility of recombinant therapeutics. The modulation of biological attributes through glycosylation significantly impacts the development and application of recombinant glycoproteins (Cumming, 1991).

Cardiac Glycosides in Prostate Cancer

Cardiac glycosides, including glycosolone, have been found to induce apoptosis in androgen-independent human prostate cancer cell lines, linking their proapoptotic effects to their ability to induce sustained Ca2+ increases (McConkey et al., 2000).

Future Directions

While specific future directions for Glycosolone are not mentioned in the search results, the field of glycosciences, which Glycosolone could be a part of, has potential for impacting basic and applied research, human health, material science, and renewable energy .

properties

IUPAC Name

8-hydroxy-4-methoxy-1-methyl-3-(3-methylbut-2-enyl)quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-10(2)8-9-12-15(20-4)11-6-5-7-13(18)14(11)17(3)16(12)19/h5-8,18H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMGLVFFJUCSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C(=CC=C2)O)N(C1=O)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60218104
Record name 2(1H)-Quinolinone, 8-hydroxy-4-methoxy-1-methyl-3-(3-methyl-2-butenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycosolone

CAS RN

67879-81-6
Record name 2(1H)-Quinolinone, 8-hydroxy-4-methoxy-1-methyl-3-(3-methyl-2-butenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067879816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Quinolinone, 8-hydroxy-4-methoxy-1-methyl-3-(3-methyl-2-butenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
MF Grundon - Natural Product Reports, 1988 - pubs.rsc.org
… root-bark of Gfycosrnis pentaphylfa was named homoglycosolone and assigned structure (38) … ‘j The reaction of homo-glycosolone with an acid gives a product that has been formulated …
Number of citations: 30 pubs.rsc.org
DGI Kingston, AG Gonzalez, JS Glasby - 1983 - Springer
… A quinolone alkaloid, glycosolone occurs in the root bark of Glycosmis pentaphylla. It yields colourless crystals from MeOH and gives an ultraviolet spectrum in MeOH having absorption …
Number of citations: 0 link.springer.com
JP Michael - Natural Product Reports, 2001 - pubs.rsc.org
A bumper crop of new quinoline alkaloids was reported during the period covered by this review. Table 1 contains a list of these alkaloids and their sources, as well as several known …
Number of citations: 50 pubs.rsc.org
P Bhattacharyya, BK Chowdhury - Phytochemistry, 1985 - Elsevier
… Glycolone was found to be different from glycosolone 3, mp 159”, in spectral properties. In the IR spectrum of 3 a band at 3130 cm-’ indicated the presence of hydrogen bonded OH …
Number of citations: 30 www.sciencedirect.com
C Ito, Y Kondo, TS Wu, H Furukawa - Chemical and pharmaceutical …, 2000 - jstage.jst.go.jp
The structures of two new dimeric acridone alkaloids, glycobismine-D (1) and-E (2), having a novel linkage as binary acridones, three monomeric acridones, glycocitrine-IV (3),-V (4), …
Number of citations: 41 www.jstage.jst.go.jp
K Chang, P Gao, YY Lu, PF Tu, Y Jiang… - Journal of Pharmaceutical …, 2021 - Elsevier
Quinoline alkaloids are the main bioactive and potentially toxic constituents in the root bark of Dictamnus dasycarpus Turcz. (BXP), a widely used traditional Chinese medicine for the …
Number of citations: 11 www.sciencedirect.com
CWJ Chang, H Greger, O Hofer, O Hofer… - Fortschritte der Chemie …, 2000 - Springer
Glycosmis is a clearly defined genus within the tribe Clauseneae of the Aurantioideae subfamily of the family Rutaceae comprising about 40 species (1). Its range of distribution is …
Number of citations: 17 link.springer.com
L Khandokar, MS Bari, V Seidel, MA Haque - Journal of …, 2021 - Elsevier
Ethnopharmacological relevance Glycosmis pentaphylla (Retz.) DC. is a perennial shrub indigenous to the tropical and subtropical regions of India, China, Sri Lanka, Myanmar, …
Number of citations: 12 www.sciencedirect.com
M Daniel - 2006 - books.google.com
In addition to emphasizing the synergism of the components of these herbs, emerging trends like aromatherapy and antioxidant therapy are discussed and a handy user's guide is …
Number of citations: 562 books.google.com
BP Das, DN Chowdhury, B Chowdhury - IndianJ. Chem. B, 1982
Number of citations: 11

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